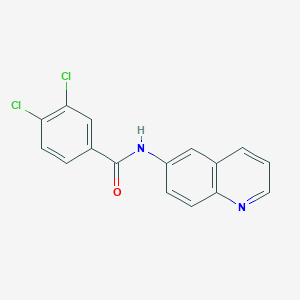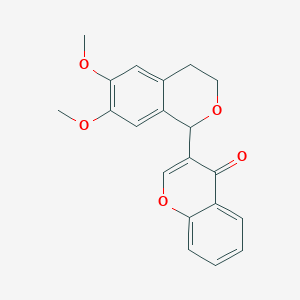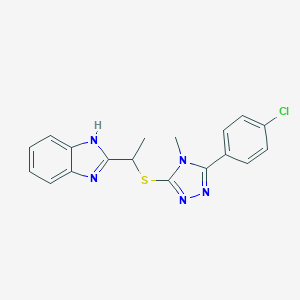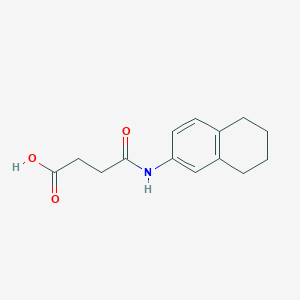![molecular formula C14H14Cl2N4O B270605 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide, also known as DCT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCT is a cyclopropanecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is an important regulator of the cell cycle. By inhibiting CDK4 activity, 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide in scientific research is its well-established synthesis method and availability. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is its potential toxicity. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can be toxic to certain cell types at high concentrations, indicating the need for careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. One area of interest is in the development of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide-based therapeutics for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide and its potential applications in various disease states. Additionally, research is needed to determine the optimal dosing and administration of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide for therapeutic use.
Métodos De Síntesis
The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been well-established and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have anti-tumor activity. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C14H14Cl2N4O |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
2,2-dichloro-1-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-13(7-14(13,15)16)12(21)18-10-5-3-4-9(6-10)11-19-17-8-20(11)2/h3-6,8H,7H2,1-2H3,(H,18,21) |
Clave InChI |
AKQHLEYFQXYIPK-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
SMILES canónico |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)

![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-3-methylbenzamide](/img/structure/B270530.png)
![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)

![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)
